molecular formula C19H27N3O5 B1313266 tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate CAS No. 288154-17-6

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate

Cat. No.: B1313266
CAS No.: 288154-17-6
M. Wt: 377.4 g/mol
InChI Key: FUDULMIGSCLWIF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate (molecular formula: C₁₉H₂₇N₃O₅, molecular weight: 377.44 g/mol) is a piperidine derivative featuring dual protective groups: a tert-butyloxycarbonyl (Boc) group at the 1-position and a benzyloxycarbonyl (Z) group at the 4-amino position, alongside a carbamoyl substituent . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and peptide mimetics, due to its orthogonal protecting group strategy (acid-labile Boc and hydrogenolysis-sensitive Z groups) . Its structural complexity enables selective deprotection, facilitating controlled modifications in multi-step syntheses .

Properties

IUPAC Name

tert-butyl 4-carbamoyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-18(2,3)27-17(25)22-11-9-19(10-12-22,15(20)23)21-16(24)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H2,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDULMIGSCLWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443896
Record name TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288154-17-6
Record name TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often involve the use of strong bases and acids, as well as various solvents to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydride for nucleophilic substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions can yield the free amine, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Drug Development

The compound has been investigated for its role as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. Research indicates that derivatives of this compound may exhibit promising activity against cancer cells and other diseases by modulating specific metabolic pathways .

Enzyme Inhibition Studies

Tert-butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate has been utilized in enzyme inhibition studies, particularly focusing on proteases and kinases involved in cancer progression. The compound's ability to interact with active sites of these enzymes makes it a candidate for further exploration in targeted therapy .

Neuropharmacology

Studies have highlighted the potential of this compound in neuropharmacology, particularly concerning its effects on neurotransmitter systems. It may influence pathways related to neurodegenerative diseases, providing insights into therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

Study TitleObjectiveFindings
Synthesis and Evaluation of Carbamate DerivativesTo evaluate the biological activity of synthesized derivativesSeveral derivatives showed enhanced cytotoxicity against cancer cell lines compared to the parent compound .
Inhibition of Kinases by Novel Piperidine DerivativesTo assess the inhibitory effects on specific kinasesThe study found that certain modifications to the piperidine structure significantly increased kinase inhibition, suggesting a pathway for developing targeted cancer therapies .
Neuroprotective Effects of Tert-butyl DerivativesTo investigate neuroprotective propertiesCompounds demonstrated protective effects in neuronal cultures exposed to oxidative stress, indicating potential therapeutic applications in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The piperidine ring provides structural stability and can interact with different enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous piperidine derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound Applications/Implications Reference(s)
tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate Spirocyclic system (piperidine fused with diaza ring) 269.33 Replaces piperidine with a spirocyclic scaffold; lacks Z and carbamoyl groups Enhanced rigidity for conformational restraint in drug design
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate Boc-protected methylamino group at 3-position; benzyl ester at 1-position 364.43 Methyl substitution on amino group; benzyl ester instead of Boc at 1-position Altered steric and electronic properties for selective reactivity
tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate Lacks Z group; single Boc protection at 1-position 243.16 Simplified structure with unprotected amino group; reduced stability under acidic conditions Intermediate for simpler amine-functionalized scaffolds
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-[1,4'-bipiperidine]-1'-carboxylate Bipiperidine core with Z and Boc groups 433.53 Additional piperidine ring increases steric bulk and lipophilicity Potential use in dual-target inhibitors or allosteric modulators
tert-Butyl 4-(((benzyloxy)carbonyl)(ethyl)amino)piperidine-1-carboxylate Ethyl substitution on Z-protected amino group 405.47 Ethyl group introduces steric hindrance; alters hydrogen-bonding capacity Tailored for hydrophobic binding pockets in enzyme targets

Structural and Functional Analysis

  • Orthogonal Protection Strategy : Unlike analogues with single protective groups (e.g., ), the target compound’s Boc and Z groups enable sequential deprotection, critical for synthesizing complex pharmacophores .
  • Spirocyclic vs.

Physicochemical Properties

  • Solubility : The bipiperidine analogue () has higher molecular weight (433.53 g/mol) and lipophilicity, likely reducing aqueous solubility compared to the target compound.
  • Stability: The Z group in the target compound is susceptible to hydrogenolysis, whereas analogues lacking this group (e.g., ) are more stable under reducing conditions.

Biological Activity

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate (CAS No. 288154-17-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H27N3O5, with a molecular weight of 377.44 g/mol. The compound features a piperidine ring substituted with a benzyloxycarbonyl group and a tert-butyl ester, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The benzyloxycarbonyl group enhances lipophilicity, facilitating cellular uptake and interaction with target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders, showing promise as a therapeutic agent.
  • Cytotoxicity : In vitro studies demonstrate varying levels of cytotoxicity against cancer cell lines, indicating potential applications in oncology.

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialPotential effectiveness against Gram-positive bacteria
Enzyme InhibitionInhibits enzymes involved in metabolic pathways
CytotoxicityVaries among different cancer cell lines

Case Studies

  • Antimicrobial Evaluation :
    A study conducted on the antimicrobial properties of the compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations. This suggests potential use as an antibiotic or adjunct therapy in infections caused by these pathogens.
  • Enzyme Inhibition Studies :
    Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited the activity of certain proteases involved in cancer progression. The inhibition was dose-dependent, indicating a strong correlation between concentration and efficacy.
  • Cytotoxicity Assessment :
    In vitro assays using various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis at higher concentrations, leading to cell death. The mechanism was linked to the activation of caspases, which are crucial in the apoptotic pathway.

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